(S)-Ethyl 3-amino-3-(3'-fluoro-[1,1'-biphenyl]-4-yl)propanoate
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Overview
Description
(S)-Ethyl 3-amino-3-(3’-fluoro-[1,1’-biphenyl]-4-yl)propanoate is a chiral compound featuring a biphenyl structure with a fluorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 3-amino-3-(3’-fluoro-[1,1’-biphenyl]-4-yl)propanoate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Amino Group Addition: The amino group is introduced through a reductive amination reaction.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 3-amino-3-(3’-fluoro-[1,1’-biphenyl]-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
(S)-Ethyl 3-amino-3-(3’-fluoro-[1,1’-biphenyl]-4-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of (S)-Ethyl 3-amino-3-(3’-fluoro-[1,1’-biphenyl]-4-yl)propanoate involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain receptors or enzymes due to its electronegativity and ability to form hydrogen bonds. The biphenyl structure provides rigidity and planarity, which can be important for binding interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-3-(3-fluoro-phenyl)-propan-1-ol: Similar structure but lacks the biphenyl core.
4′-Amino-N-(tert-butyl)-3′-fluoro-[1,1′-biphenyl]-2-sulfonamide: Contains a sulfonamide group instead of an ester.
Uniqueness
(S)-Ethyl 3-amino-3-(3’-fluoro-[1,1’-biphenyl]-4-yl)propanoate is unique due to its combination of a chiral center, a biphenyl core, and a fluorine substituent. This combination can result in unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl (3S)-3-amino-3-[4-(3-fluorophenyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-2-21-17(20)11-16(19)13-8-6-12(7-9-13)14-4-3-5-15(18)10-14/h3-10,16H,2,11,19H2,1H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDKHCXRVNTRTO-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C2=CC(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=C(C=C1)C2=CC(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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